2-Amino-3-bromo-5-fluoro-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-5-fluoro-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of amino, bromo, fluoro, and methyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-5-fluoro-6-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-amino-3-methylpyridine followed by fluorination. The reaction conditions often include the use of solvents like acetic acid and reagents such as bromine and fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as crystallization and distillation are employed to purify the final product. The use of advanced catalytic systems and controlled reaction environments ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-bromo-5-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromo and fluoro) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-5-fluoro-6-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromo-5-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-bromo-5-methylpyridine
- 2-Amino-5-bromo-6-methylpyridine
- 2-Amino-3-fluoro-6-methylpyridine
Comparison: Compared to its analogs, 2-Amino-3-bromo-5-fluoro-6-methylpyridine is unique due to the presence of both bromo and fluoro substituents. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Eigenschaften
Molekularformel |
C6H6BrFN2 |
---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
3-bromo-5-fluoro-6-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3,(H2,9,10) |
InChI-Schlüssel |
DOSDISHQWXMJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1F)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.